6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine
Description
Overview of Triazolo-Fused Pyridazine (B1198779) Ring Systems
The fusion of a 1,2,3-triazole ring with a pyridazine ring gives rise to several constitutional isomers, depending on the points of fusion and the relative orientation of the nitrogen atoms. mdpi.comresearchgate.net These systems are of significant interest due to their chemical properties and potential as scaffolds for developing new functional molecules. nih.gov
The nomenclature of fused ring systems follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name " mdpi.comresearchgate.netfiveable.metriazolo[1,5-b]pyridazine" indicates that a 1,2,3-triazole ring is fused to a pyridazine ring. iupac.org The "[1,5-b]" locant specifies the nature of the fusion: the bond between nitrogen-1 (N1) and carbon-5 (C5) of the triazole ring is fused to the 'b' face (the bond between N2 and C3) of the pyridazine ring.
The parent mdpi.comresearchgate.netfiveable.metriazolo[1,5-b]pyridazine is one of several possible isomers. Other related structures include:
1H-1,2,3-triazolo[4,5-c]pyridazine mdpi.comresearchgate.net
1H-1,2,3-triazolo[4,5-d]pyridazine mdpi.comresearchgate.net
1,2,3-triazolo[1,5-a]pyrazine mdpi.comresearchgate.net
Each of these isomers possesses a distinct arrangement of nitrogen atoms, leading to different electronic distributions and chemical reactivities. The subject of this article, 6-Methoxy mdpi.comresearchgate.netfiveable.metriazolo[1,5-b]pyridazine, is a derivative of the mdpi.comresearchgate.netfiveable.metriazolo[1,5-b]pyridazine core, substituted with a methoxy (B1213986) group at position 6.
The chemistry of 1,2,3-triazoles dates back to the development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century, a reaction between an azide (B81097) and an alkyne that forms the triazole ring. wikipedia.orgacs.org The synthesis of fused triazole systems, however, presented unique challenges. The mdpi.comresearchgate.netfiveable.metriazolo[1,5-b]pyridazine ring system, specifically, was noted in the scientific literature as early as 1949. mdpi.com
Despite this early mention, these compounds remained relatively uncommon for some time due to limited synthetic methods. mdpi.com Modern synthetic organic chemistry has since provided more robust pathways to fused 1,2,3-triazoles, most notably through intramolecular azide-alkyne cycloaddition (IAAC) reactions. mdpi.com This strategic approach, where the azide and alkyne functionalities are present in the same molecule, offers significant advantages in controlling regioselectivity and is now a key method for constructing these complex heterocyclic scaffolds. mdpi.comresearchgate.net
Academic Significance and Research Focus on Fused Heterocycles
Fused heterocycles are a major focus of academic and industrial research due to their profound importance in various scientific disciplines. researchgate.netfiveable.me Their rigid, planar structures and ability to engage in various intermolecular interactions make them ideal candidates for designing molecules with specific functions. researchgate.net
The triazolopyridazine core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Derivatives of this and related systems have been investigated for a wide range of pharmacological activities. nih.gov
Research has shown that triazolo-fused pyridazines can exhibit:
Anticancer Activity: Many derivatives have been synthesized and evaluated as inhibitors of key enzymes in cancer progression, such as c-Met kinase. nih.govrsc.orgacs.org The rigid structure is thought to facilitate binding to the ATP-binding site of kinases. researchgate.netnih.gov
Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes, including angiotensin-converting enzyme (A.C.E.). rsc.org
Neurological Activity: Certain triazolopyridazines have shown GABA-A modulating activity, suggesting potential applications in neuroscience. mdpi.comresearchgate.net
The introduction of the 1,2,3-triazole ring into a molecule can enhance its biological activity by improving interactions with molecular targets through hydrogen bonding and dipole interactions. researchgate.netresearchgate.net
The applications of fused heterocycles extend beyond medicine into materials science and chemical biology. researchgate.netnih.gov The unique electronic properties of the triazolopyridazine system make it suitable for creating novel functional materials.
Notable areas of application include:
Fluorescent Probes: The conjugated π-system of the triazolo-fused core can impart fluorescent properties, making these compounds useful as probes in biological imaging. mdpi.comresearchgate.net
Polymers: These heterocyclic units can be incorporated as structural components in polymers to create materials with specific thermal or electronic characteristics. mdpi.comresearchgate.net
Energetic Materials: Fused heterocyclic rings are investigated as scaffolds for high-energy density materials. Their compact, nitrogen-rich structures can lead to high heats of formation and enhanced thermal stability, which are desirable properties for energetic compounds. rsc.org
The versatility of the triazolopyridazine scaffold ensures its continued exploration in the development of new drugs, functional materials, and chemical tools. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
90237-27-7 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methoxytriazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3 |
InChI Key |
WHEIYDRERDHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=CN=N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 1 2 3 Triazolo 1,5 B Pyridazine and Its Derivatives
Established Synthetic Pathways to thenih.govresearchgate.netevitachem.comTriazolo[1,5-b]pyridazine Core
The construction of the bicyclic nih.govresearchgate.netevitachem.comtriazolo[1,5-b]pyridazine system is achieved through several key synthetic transformations. These pathways can be broadly categorized into intramolecular cyclization reactions to form the triazole moiety and condensation reactions that assemble the pyridazine (B1198779) ring.
A prominent strategy for synthesizing the nih.govresearchgate.netevitachem.comtriazolo[1,5-b]pyridazine core involves the intramolecular cyclization of suitably functionalized pyridazine precursors. These methods form the N-N bond of the triazole ring in the final ring-closing step.
The intramolecular oxidative cyclization of hydrazones derived from acyl-substituted pyridazines is an effective method for forming the nih.govresearchgate.netevitachem.comtriazolo[1,5-b]pyridazine ring system. nih.gov This approach involves the treatment of a pyridazinyl hydrazone with an oxidizing agent to facilitate the ring closure. For instance, the hydrazone derived from an acyl-substituted pyridazine and p-bromophenyl hydrazine hydrochloride can be cyclized to the corresponding triazolo[1,5-b]pyridazine. mdpi.com The choice of oxidant is crucial for the reaction's success, with various reagents being employed.
Detailed research findings have demonstrated the utility of different oxidants in this transformation. One study utilized Tribromophenol bromine (TBP) in dichloromethane (DCM) to afford the ring-closed product in a 67% yield. mdpi.com In other work, Manganese dioxide (MnO₂) has been employed as the oxidant, leading to the desired nih.govresearchgate.netevitachem.comtriazolo[1,5-b]pyridazine in a 71% yield after purification by sublimation. nih.gov
Table 1: Oxidative Cyclization of Hydrazone Precursors
| Precursor | Oxidant | Solvent | Yield |
|---|---|---|---|
| Acyl-pyridazine hydrazone | Tribromophenol bromine (TBP) | Dichloromethane | 67% |
An alternative intramolecular cyclization approach involves the use of oxime derivatives. In a notable instance, the acid-promoted cyclization of a diketo-oxime unexpectedly yielded a nih.govresearchgate.netevitachem.comtriazolo[1,5-b]pyridazine derivative. nih.govmdpi.com While synthesizing azepinones, researchers serendipitously obtained 3,6-diphenyl-1,2,3-triazolo[1,5-b]pyridazine from the corresponding diketo-oxime precursor. nih.govmdpi.com
The reaction was promoted by refluxing the oxime in hydrochloric acid (HCl), which induced intramolecular cyclization to form the fused triazole ring. mdpi.com This specific reaction yielded the target compound at up to 22%, though it was accompanied by a pyrazinylhydrazone byproduct. nih.govmdpi.com Using acetic acid under similar conditions resulted in poorer yields of around 15% and multiple products. mdpi.com
Table 2: Cyclization of Oxime Derivatives
| Precursor | Reagent / Condition | Product | Yield |
|---|---|---|---|
| Diketo-oxime | Reflux in HCl | 3,6-diphenyl-1,2,3-triazolo[1,5-b]pyridazine | ~22% |
Condensation reactions represent another major class of synthetic strategies for assembling fused heterocyclic systems like triazolopyridazines. These methods typically involve reacting a precursor containing one of the rings with a reagent that builds the second ring. nih.govresearchgate.net
A common and typical method for the synthesis of 1,2,3-triazole-fused azines involves the cyclization of a heterocyclic diamine with a nitrite reagent. nih.govresearchgate.netmdpi.com This pathway is frequently used for the preparation of the isomeric 1H-1,2,3-triazolo[4,5-d]pyridazines. The process involves treating a diaminopyridazine with a source of nitrous acid, such as sodium nitrite in an acidic medium, to form the triazole ring through diazotization of one amino group followed by intramolecular cyclization onto the adjacent amino group. While this method is well-established for other isomers, its application to the specific [1,5-b] system is less commonly reported but remains a fundamental approach for this class of heterocycles. nih.govmdpi.com
Another widely reported strategy for constructing the pyridazine portion of the fused ring system starts with a 1,2,3-triazole precursor. researchgate.net Specifically, the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate is a common theme in the literature for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.govmdpi.com In this approach, a 1,2,3-triazole bearing two adjacent carbonyl-containing substituents (such as esters or aldehydes) is treated with hydrazine hydrate. researchgate.net This initially forms a diacylhydrazide intermediate, which subsequently undergoes intramolecular condensation, often promoted by high heat or acid, to close the pyridazine ring. nih.govresearchgate.net This method effectively builds the pyridazine ring onto a pre-formed triazole core.
Condensation Reactions Involving Pyridazine and Triazole Precursors
Advanced and Emerging Methodologies for Fused Triazole Scaffolds
The construction of fused triazole systems, including the mdpi.combroadinstitute.orgfrontiersin.orgtriazolo[1,5-b]pyridazine core, has benefited immensely from modern synthetic organic chemistry. These methodologies offer improvements in efficiency, yield, and molecular diversity.
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. researchgate.net This reaction's utility extends to the formation of fused triazole systems. In this context, an intramolecular CuAAC reaction can be employed, where a precursor molecule containing both an azide (B81097) and an alkyne functionality undergoes cyclization. The process is highly efficient and regioselective, typically proceeding under mild conditions. mdpi.com The mechanism involves the formation of a copper triazolide intermediate, which, under specific conditions, can be used to generate bicyclic triazolyl structures. researchgate.net Besides copper, other metals like ruthenium have been used to catalyze azide-alkyne cycloadditions, sometimes leading to different regioisomers. nih.gov A novel approach even utilizes laccases, copper-containing oxidoreductase enzymes, to catalyze the 1,3-dipolar cycloaddition reaction between aryl azides and functionalized alkynes to form 1,2,3-triazole-fused heterocycles. tandfonline.com
| Catalyst System | Reactants | Product Type | Key Features |
| Copper(I) | Intramolecular alkyne and azide | Fused 1,2,3-triazole | High efficiency, mild conditions, quintessential "click reaction". researchgate.net |
| Ruthenium | Alkyne and azide | 1,5-disubstituted 1,2,3-triazoles | Alternative regioselectivity to CuAAC. nih.gov |
| Laccase Enzymes | Aryl azides and functionalized alkynes | 1,2,3-triazole-fused systems | Biocatalytic, environmentally friendly approach. tandfonline.com |
| Iron(III) Chloride | Azide and olefin | 1,5-disubstituted triazoles | High regioselectivity in eliminative cycloaddition. nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rdd.edu.iq MCRs have been ingeniously designed to produce linear scaffolds containing both azide and alkyne functionalities in close proximity. These intermediates can then undergo a subsequent intramolecular azide-alkyne cycloaddition (IAAC) to yield highly functionalized fused 1,2,3-triazoles. mdpi.comnih.gov For instance, the Ugi MCR has been combined with IAAC to synthesize various six- and seven-membered ring-fused triazoles in good yields. mdpi.comnih.gov This sequential MCR-IAAC approach leverages the entropic advantage of the intramolecular reaction, often allowing the cycloaddition to proceed without a metal catalyst and with complete regioselectivity. mdpi.comnih.gov
| MCR Type | Key Reactants | Intermediate | Final Product |
| Ugi Reaction / IAAC | Isocyanide, aldehyde/ketone, amine, carboxylic acid (functionalized with azide/alkyne) | Ugi product with pendant azide and alkyne | Fused dihydrotriazolopyrazinone. mdpi.comnih.gov |
| van Leusen Reaction / IAAC | Aldehyde, amine, tosylmethylisocyanide (TosMIC) | Imidazole with pendant azide and alkyne | Fused triazolo-imidazole derivatives. nih.govresearchgate.net |
| Biginelli-like Reaction | 5-amino-1,2,4-triazole, dimedone, substituted benzaldehyde | Dihydropyrimidine intermediate | Fused 1,2,4-triazolopyrimidine derivatives. rdd.edu.iq |
Oxidative cyclization represents a direct and effective method for forming fused triazole ring systems from acyclic precursors. This strategy involves the formation of a new bond, typically a nitrogen-nitrogen bond, facilitated by an oxidizing agent. A variety of oxidants have been successfully employed. For example, the synthesis of benzo researchgate.netmdpi.comthiazolo[2,3-c] mdpi.combroadinstitute.orgresearchgate.nettriazoles has been achieved through an oxidative cyclization reaction using dimethyl sulfoxide (DMSO) as a mild oxidant at elevated temperatures. mdpi.com Other reported systems include the use of selenium dioxide (SeO₂) for constructing fused 1,2,4-triazoles from heterocyclic hydrazones and ceric ammonium nitrate (CAN), which can act as both an oxidant and a Lewis acid. frontiersin.org For the specific synthesis of the mdpi.combroadinstitute.orgfrontiersin.orgtriazolo[1,5-b]pyridazine core, manganese dioxide (MnO₂) has been used to facilitate the intramolecular oxidative ring closure of hydrazones. mdpi.com More recently, iodine-mediated or iron(III) chloride-mediated cascade annulations have been developed for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles. mdpi.com
| Oxidant | Precursor | Product |
| Manganese Dioxide (MnO₂) | Pyridazinyl hydrazone | 1,2,3-Triazolo[1,5-b]pyridazine. mdpi.com |
| Dimethyl Sulfoxide (DMSO) | Substituted triazole with a thiol group | Tricyclic benzo researchgate.netmdpi.comthiazolo[2,3-c] mdpi.combroadinstitute.orgresearchgate.nettriazole. mdpi.com |
| Selenium Dioxide (SeO₂) | Heterocyclic hydrazone | Fused 1,2,4-triazole (B32235). frontiersin.org |
| Ceric Ammonium Nitrate (CAN) | Amidrazone and aldehyde | 3,4,5-trisubstituted-1,2,4-triazole. frontiersin.org |
| Iodine / FeCl₃ | Trifluoroacetimidoyl chlorides and hydrazones | 5-trifluoromethyl-1,2,4-triazole. mdpi.com |
Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. This approach is highly efficient, minimizing solvent waste and purification steps. The synthesis of fused triazoles is well-suited to tandem strategies. A prominent example is the sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (MCR/IAAC), which constitutes a tandem process for creating highly functionalized fused 1,2,3-triazoles. mdpi.comnih.gov Other tandem sequences include a one-pot, three-step protocol for triazolotriazepinoindazolones, starting with an N-alkylation followed by azide substitution and subsequent intramolecular cycloaddition. nih.gov Similarly, a tandem method for preparing 4-formyl-1,2,3-triazoles via a two-step one-pot acetal cleavage/CuAAC reaction has been developed. nih.gov For the related 1,2,4-triazolo[1,5-b]pyridazine system, a cooperative Cu(I)/Zn(II)-catalyzed tandem C-N addition followed by an I₂/KI-mediated intramolecular N-N bond formation has been reported. researchgate.net
Microwave-assisted synthesis has emerged as a valuable green chemistry technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The synthesis of triazoles and their fused derivatives has greatly benefited from this technology. rsc.org Microwave irradiation can significantly accelerate metal-catalyzed cycloadditions and other thermal reactions required for ring formation. broadinstitute.org For instance, the synthesis of coumarin-based 1,2,3-triazoles via a Cu(I)-catalyzed click reaction showed excellent yields (80–90%) in minutes under microwave irradiation, compared to lower yields (68–79%) obtained after several hours with conventional heating. nih.gov This efficiency stems from the direct and rapid heating of the solvent and reactants, which can prevent the decomposition of catalysts and substrates that might occur over longer reaction times at high temperatures. broadinstitute.org
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Synthesis of coumarin-based triazoles | Microwave | 15-25 min | 80-90% | nih.gov |
| Synthesis of coumarin-based triazoles | Conventional | 8-12 h | 68-79% | nih.gov |
| Synthesis of indolodiazepinotriazoles | Microwave | Not specified | Good yields | mdpi.com |
Regioselectivity and Stereochemical Control in Synthesis of Substitutedmdpi.combroadinstitute.orgfrontiersin.orgTriazolo[1,5-b]pyridazines
Achieving regiochemical control is a critical challenge in the synthesis of substituted heterocyclic compounds. In the context of 1,2,3-triazoles formed from azides and unsymmetrical alkynes, two regioisomers (1,4- and 1,5-disubstituted) can potentially be formed. A significant advantage of the intramolecular azide-alkyne cycloaddition (IAAC) approach for forming fused triazoles is its inherent high regioselectivity. mdpi.comnih.gov The spatial constraints of the tether connecting the azide and alkyne functionalities favor the formation of the 1,5-disubstituted regioisomer with respect to the atoms of the newly formed triazole ring. This process provides triazole-annulated heterocycles with complete regioselectivity, often without the need for a metal catalyst. mdpi.comnih.gov
In intermolecular reactions, the choice of catalyst can dictate the regiochemical outcome. While the popular CuAAC reaction reliably yields the 1,4-disubstituted isomer, ruthenium-catalyzed reactions can favor the 1,5-disubstituted isomer. nih.gov Furthermore, catalyst-free thermal cycloadditions often result in a mixture of regioisomers. nih.gov Recently, an iron(III)-catalyzed reaction between azides and N-propargylthymine was shown to produce only a single regioisomer, demonstrating high regioselectivity. nih.gov The reaction of β-carbonyl phosphonates with azides has also been reported as a highly regioselective method for accessing substituted triazoles. nih.gov For substituted mdpi.combroadinstitute.orgfrontiersin.orgtriazolo[1,5-b]pyridazines, controlling the position of substituents on the bicyclic core depends on the synthetic strategy and the substitution pattern of the starting pyridazine precursor.
Functionalization and Derivatization of theiucr.orgchemicalbook.comnih.govTriazolo[1,5-b]pyridazine Nucleus
The iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine scaffold is a nitrogen-rich heterocyclic system whose derivatives are noted to be relatively rare in scientific literature. mdpi.comnih.gov The electronic properties of this fused ring system are dictated by the π-deficient character of the pyridazine ring and the influence of the fused triazole moiety. Functionalization strategies are therefore tailored to address this inherent reactivity.
Introduction and Modification of Methoxy (B1213986) Groups
The primary route for introducing a methoxy group at the 6-position of the iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine nucleus involves the nucleophilic substitution of a suitable leaving group, typically a halogen, by a methoxide source. The synthesis of the target compound, 6-Methoxy iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine, would logically proceed from a 6-chloro precursor.
While the direct synthesis of 6-chloro iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine is not extensively documented, analogous syntheses for isomeric systems are well-established. For example, 6-chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine can be prepared from the corresponding 2-(6-chloro-3-pyridazinyl)hydrazone of benzaldehyde. chemicalbook.com Another approach involves the reaction of dichloropyridazine with a substituted tetrazole, which proceeds through a nucleophilic biaryl coupling followed by a thermal ring transformation to yield the chloro-triazolopyridazine product. nih.gov
Following the synthesis of the 6-chloro intermediate, the introduction of the methoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is exemplified by the reaction of 3,6-dichloro-4-methylpyridazine with sodium methoxide, which results in a monosubstituted product. jst.go.jp This reaction underscores the feasibility of selectively replacing a chlorine atom on the pyridazine ring with a methoxy group.
Table 1: Proposed Synthesis of 6-Methoxy iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine
| Step | Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine | Hydrazine derivative | 6-Chloro- iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine (Hypothetical) | Cyclization |
Modification of the methoxy group, such as demethylation to the corresponding pyridazinone, is also a potential transformation, although not specifically detailed for this system.
Nucleophilic Substitution Reactions
The pyridazine ring within the iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group at positions such as C6. The chloro group serves as an excellent leaving group for such transformations.
Studies on the isomeric 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine have demonstrated its reactivity towards various nucleophiles. doaj.orgumich.edu For instance, this compound undergoes substitution reactions to yield products like its corresponding acetate (B1210297). umich.edu Furthermore, research on 8-chloro-6-methyl- iucr.orgchemicalbook.commdpi.comtriazolo[4,3-b]pyridazine has shown that the chloro group can be displaced by phenoxide nucleophiles, generated from compounds like 4-aminophenol, to form ether linkages. nih.gov These examples from closely related isomers strongly suggest that 6-chloro iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine would be a versatile intermediate for introducing a wide array of functional groups via nucleophilic substitution.
Table 2: Representative Nucleophilic Substitution Reactions on Chloro-Triazolopyridazine Systems
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 8-Chloro-6-methyl- iucr.orgchemicalbook.commdpi.comtriazolo[4,3-b]pyridazine | 4-Aminophenol | 4-((6-methyl- iucr.orgchemicalbook.commdpi.comtriazolo[4,3-b]pyridazin-8-yl)oxy)aniline | nih.gov |
| 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | Acetate | 6-Acetoxymethyl-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | umich.edu |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine nucleus is generally considered difficult. researchgate.net The pyridazine ring is a π-deficient heterocycle, which deactivates the ring towards attack by electrophiles. wikipedia.org This low reactivity is a common feature among azines like pyridine (B92270), pyrimidine, and pyrazine. researchgate.net
Furthermore, the reaction conditions often employed for electrophilic substitution, which typically involve strong acids or Lewis acids, can lead to the protonation or complexation of the basic nitrogen atoms in the ring system. This generates a positive charge on the heterocycle, further deactivating it towards electrophilic attack. wikipedia.org While activating groups can facilitate electrophilic substitution on some pyrimidine systems, there are no specific examples reported for the iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine core. researchgate.net However, studies on the related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system have shown that electrophilic substitution such as bromination, iodination, and nitration can occur on the pyrimidine portion of the fused ring, suggesting that such reactions are not entirely impossible under specific circumstances. nih.gov
Alkylation and Acylation Strategies
Alkylation and acylation of the iucr.orgchemicalbook.comnih.govtriazolo[1,5-b]pyridazine nucleus would primarily occur at one of the nitrogen atoms. Due to the presence of multiple nitrogen atoms in the fused ring system, these reactions can potentially lead to a mixture of regioisomers. The specific site of alkylation or acylation would be influenced by factors such as steric hindrance and the electronic environment of each nitrogen atom.
Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Ring Opening Reactions of theresearchgate.netclockss.orgrsc.orgTriazole Moiety
The fused 1,2,3-triazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often accompanied by the extrusion of molecular nitrogen. These transformations provide a synthetic route to functionalized pyridazine (B1198779) derivatives.
The extrusion of dinitrogen (N₂) from the triazole ring is a characteristic reaction, typically induced by thermal or photochemical means, or by specific reagents. In analogous fused systems like 1,2,3-triazolo[1,5-a]pyridines, this reaction has been shown to proceed with reagents such as bromine or selenium dioxide. researchgate.netresearchgate.net The proposed mechanism involves an initial attack on the triazole ring, leading to a loss of aromaticity and subsequent fragmentation that releases the highly stable N₂ molecule, generating a reactive intermediate that is trapped to form a stable product.
For 6-methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine, a similar reaction with bromine would be expected to yield a 6-methoxy-3-(dibromomethyl)pyridazine. This transformation provides a valuable pathway for converting the triazole moiety into a functionalized methyl group on the pyridazine core.
Table 1: Representative Ring-Opening Reactions with Nitrogen Extrusion in Analogous Triazolopyridine Systems
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| researchgate.netclockss.orgrsc.orgTriazolo[1,5-a]pyridine | Bromine (Br₂) | 2-(Dibromomethyl)pyridine | researchgate.net |
| 5-Methyl researchgate.netclockss.orgrsc.orgtriazolo[1,5-a]pyridine | Bromine (Br₂) | 2-(Dibromomethyl)-6-methylpyridine | researchgate.net |
| researchgate.netclockss.orgrsc.orgTriazolo[1,5-a]pyridine | Selenium Dioxide (SeO₂) | Pyridine-2-carboxaldehyde | researchgate.netresearchgate.net |
Treatment with strong acids can also facilitate the opening of the triazole ring. Studies on the isomeric 1,2,3-triazolo[1,5-a]pyridine system have shown that reagents like aqueous sulfuric acid or glacial acetic acid can induce ring cleavage with concomitant loss of nitrogen. researchgate.netresearchgate.net The mechanism is believed to involve protonation of one of the triazole nitrogen atoms, which activates the ring towards nucleophilic attack by water or the acetate (B1210297) anion. This attack initiates a cascade that culminates in the cleavage of N-N bonds and the extrusion of nitrogen gas. The resulting carbocationic intermediate is then captured by the nucleophile. For the 6-methoxy derivative, this would furnish 3-hydroxymethyl- or 3-acetoxymethyl-6-methoxypyridazine, respectively.
The triazole ring can be susceptible to nucleophilic attack, leading to ring opening and, in some cases, complex rearrangements. While direct nucleophilic ring opening of the unquaternized researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine is uncommon, derivatives can be induced to rearrange. A notable example from related heterocyclic chemistry is the base-promoted Boulton-Katritzky rearrangement. nih.govbeilstein-journals.org This reaction involves the rearrangement of a five-membered heterocyclic ring containing an N-O bond upon treatment with a base. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted rearrangement to yield 3-hydroxy-2-(2-aryl researchgate.netclockss.orgrsc.orgtriazol-4-yl)pyridines. nih.gov This suggests that appropriately substituted derivatives of the triazolopyridazine system could potentially undergo analogous skeletal reorganizations under basic conditions.
In other related systems, such as researchgate.netclockss.orgnih.govtriazolo[1,5-b] researchgate.netclockss.orgnih.govbeilstein-journals.orgtetrazines, nucleophilic attack has been observed to occur on a ring nitrogen atom, followed by ring-opening and subsequent ring-closure to form a new heterocyclic system. beilstein-journals.org
Reactivity Towards Electrophilic Species
The 6-methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine molecule possesses multiple potential sites for electrophilic attack, including the nitrogen atoms of both rings and the carbon atoms of the pyridazine ring. The pyridazine ring is inherently electron-deficient, and this character is further enhanced by the fused triazole system, making electrophilic substitution on the carbon framework highly unfavorable. The most probable sites for attack by electrophiles, such as protons or Lewis acids, are the lone pairs of the nitrogen atoms. The specific site of protonation would be determined by the relative basicity of the different nitrogen atoms in the bicyclic system.
Reactivity Towards Nucleophilic Species on the Pyridazine Ring
The electron-deficient nature of the pyridazine ring makes it a prime target for nucleophilic attack. The methoxy (B1213986) group at the C-6 position is a potential leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. In related methoxypyridazine and methoxypyridine systems, the methoxy group can be displaced by a variety of strong nucleophiles. ntu.edu.sgumich.edu This reaction typically proceeds via a Meisenheimer-like intermediate, and its facility depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, amines, and thiolates would be expected to displace the methoxy group to yield 6-substituted researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine derivatives.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions at the C-6 Position
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Piperidine | 6-(Piperidin-1-yl) researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
| Alkoxide | Sodium Ethoxide (NaOEt) | 6-Ethoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio) researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
Directed Metalation and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu The reaction relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. In 6-methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine, both the methoxy group and the nitrogen atoms of the fused heterocyclic system can act as DMGs.
The methoxy group is a well-established DMG, typically directing lithiation to the adjacent C-H bond. clockss.orgthieme-connect.com In this specific molecule, the methoxy group at C-6 would strongly direct deprotonation to the C-7 position. The nitrogen atoms of the pyridazine and triazole rings also exert a directing effect. However, based on extensive studies of substituted methoxypyridines and related heterocycles, the directing effect of the methoxy group is expected to be dominant, leading to regioselective lithiation at C-7. researchgate.netrsc.org
The resulting 7-lithio intermediate can be trapped in situ with a wide range of electrophiles to introduce various functional groups with high regioselectivity. This provides a versatile method for the synthesis of 7-substituted derivatives.
Table 3: Predicted Directed Lithiation and Electrophilic Quench Reactions
| Directing Group | Position of Lithiation | Lithiating Reagent | Electrophile (E⁺) | Product |
|---|---|---|---|---|
| 6-Methoxy | C-7 | n-BuLi / TMEDA | D₂O | 7-Deuterio-6-methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
| 6-Methoxy | C-7 | LDA | (CH₃)₂SO₄ | 6-Methoxy-7-methyl researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
| 6-Methoxy | C-7 | s-BuLi | I₂ | 7-Iodo-6-methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine |
| 6-Methoxy | C-7 | n-BuLi | DMF | 6-Methoxy researchgate.netclockss.orgrsc.orgtriazolo[1,5-b]pyridazine-7-carbaldehyde |
Reduction and Hydrogenation Reactions
Detailed studies specifically documenting the reduction and hydrogenation of 6-Methoxy acs.orgrsc.orgresearchgate.nettriazolo[1,5-b]pyridazine are not extensively available in the current body of scientific literature. The inherent stability of the aromatic triazolopyridazine core presents a challenge for such transformations. However, the reactivity of related nitrogen-containing heterocyclic systems, such as pyridazine and its derivatives, can offer insights into the potential behavior of this compound class under reductive conditions.
The pyridazine ring, a component of the target molecule's fused system, can undergo reduction under various conditions. For instance, the reduction of pyridazin-3-ones with zinc dust in acetic acid has been shown to selectively yield 4,5-dihydropyridazin-3-ones. rsc.org In some cases, particularly with N(2)-substituted pyridazinones, this reaction can proceed further to induce a ring contraction, forming pyrrolidin-2-ones and 3-pyrrolin-2-ones. rsc.org Density functional theory (DFT) computations on the reductive ring contraction of 1,2-pyridazines suggest that the reaction is thermodynamically unfavorable without initial protonation of the substrate. acs.org The process is believed to proceed through a 2e-/3H+ intermediate, followed by another two-electron reduction and further protonation, leading to ring opening and subsequent contraction. acs.org
Catalytic hydrogenation is another common method for the reduction of N-heterocycles. Pyridine (B92270) and its derivatives, for example, can be hydrogenated to piperidines using various catalysts, including palladium-based systems. researchgate.netresearchgate.net The efficiency of these reactions can be influenced by factors such as temperature, hydrogen pressure, and the presence of acidic additives. researchgate.net Similarly, quinoline (B57606) can be selectively reduced to tetrahydroquinoline. For more complex fused systems like indolizines, asymmetric hydrogenation has been achieved using ruthenium-N-heterocyclic carbene (NHC) catalysts. nih.gov
While these examples from related heterocyclic systems provide a general understanding of potential reduction pathways, it is important to note that the electronic and steric properties of the 6-Methoxy acs.orgrsc.orgresearchgate.nettriazolo[1,5-b]pyridazine system, particularly the influence of the fused triazole ring and the methoxy substituent, would significantly impact its reactivity. Further experimental investigation is required to elucidate the specific outcomes of reduction and hydrogenation reactions on this particular scaffold.
Reactions Involving Ylide Formation and Cycloaddition Chemistry
While there is a scarcity of research on ylide formation directly from the 6-Methoxy acs.orgrsc.orgresearchgate.nettriazolo[1,5-b]pyridazine core, the chemistry of pyridazinium ylides and their subsequent cycloaddition reactions is well-documented and serves as a valuable model for the potential reactivity of this system. Pyridazinium ylides are 1,3-dipoles that can be generated in situ from the corresponding pyridazinium salts in the presence of a base. rsc.org These reactive intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles, providing a versatile route to the synthesis of fused heterocyclic systems, most notably pyrrolo[1,2-b]pyridazines. rsc.org
The general mechanism for the formation of pyrrolo[1,2-b]pyridazines via a pyridazinium ylide involves the initial quaternization of a pyridazine nitrogen atom, followed by deprotonation of an adjacent carbon to form the ylide. This ylide then reacts with a dipolarophile, such as an activated alkyne or alkene, in a concerted or stepwise fashion to form a five-membered ring fused to the original pyridazine core.
A common approach involves the reaction of a pyridazine with a 2-bromoacetophenone (B140003) derivative to form a pyridazinium salt. Subsequent treatment with a base like triethylamine (B128534) generates the pyridazinium ylide, which can be trapped by a dipolarophile.
| Pyridazinium Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridazinium salt (general) | Ethyl propiolate | Pyrrolo[1,2-b]pyridazine (B13699388) derivative | 40-52 | rsc.org |
| Mesoionic oxazolo-pyridazinone | Methyl propiolate | Pyrrolo[1,2-b]pyridazine derivative | Not specified | acs.org |
| Mesoionic oxazolo-pyridazinone | Ethyl propiolate | Pyrrolo[1,2-b]pyridazine derivative | Not specified | acs.org |
The regioselectivity of these cycloaddition reactions is a key aspect, with unsymmetrical dipolarophiles often leading to the formation of a single regioisomer. The reaction mechanism is believed to proceed through a dihydro intermediate which then undergoes oxidative dehydrogenation, often under atmospheric conditions, to yield the aromatic pyrrolo[1,2-b]pyridazine product. rsc.org
Another relevant transformation is the 1,3-dipolar cycloaddition of diazo compounds to the triazolopyridazine ring system. For instance, the reaction of 2-diazopropane (B1615991) with 6-chloro-s-triazolo[1,5-b]pyridazine has been reported to yield a 9H-pyrazolo[4,3-d]-s-triazolo[1,5-b]pyridazine derivative. This demonstrates that the triazolopyridazine core itself can act as a dipolarophile in cycloaddition reactions.
| Triazolopyridazine Substrate | 1,3-Dipole | Product | Reference |
|---|---|---|---|
| 6-chloro-s-triazolo[1,5-b]pyridazine | 2-Diazopropane | 6-chloro-9,9-dimethyl-9H-pyrazolo[4,3-d]-s-triazolo[1,5-b]pyridazine | rsc.org |
These examples from closely related systems strongly suggest that the 6-Methoxy acs.orgrsc.orgresearchgate.nettriazolo[1,5-b]pyridazine scaffold has the potential to participate in cycloaddition chemistry, either through the formation of a pyridazinium ylide intermediate or by acting as a dipolarophile. The electronic influence of the methoxy group at the 6-position would likely play a significant role in the reactivity and regioselectivity of such transformations.
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Systematic Design and Synthesis for SAR Elucidation
The systematic exploration of the SAR for nih.govnih.govnih.govtriazolo[1,5-b]pyridazine derivatives commences with their rational design and synthesis. The synthetic strategies for this scaffold, though less common in the literature compared to its isomers, provide a foundation for creating a library of analogs for biological screening. nih.gov A general approach to the bicyclic nih.govnih.govnih.govtriazolo[1,5-b]pyridazine system can be achieved through the intramolecular cyclization of suitable precursors. nih.gov
For the purpose of SAR elucidation, a systematic variation of substituents at different positions of the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine core is essential. The introduction of a methoxy (B1213986) group at the 6-position, for instance, can be planned to probe the effect of an electron-donating group on the pyridazine (B1198779) ring. While specific synthetic details for 6-Methoxy nih.govnih.govnih.govtriazolo[1,5-b]pyridazine are not extensively documented in readily available literature, the synthesis of analogous 6-alkoxy derivatives in the isomeric nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazine series has been successfully accomplished. nih.gov This suggests that a similar synthetic strategy, likely involving nucleophilic substitution of a 6-chloro- nih.govnih.govnih.govtriazolo[1,5-b]pyridazine intermediate with sodium methoxide, would be a viable route.
The design of a chemical library for SAR studies would involve the synthesis of derivatives with diverse substituents at key positions. For instance, variations at the 6-position could include other alkoxy groups of varying chain lengths, electron-withdrawing groups (e.g., halogens), and bulky alkyl groups to probe the steric and electronic requirements for biological activity. Furthermore, substitutions on the triazole portion of the molecule would also be crucial for a comprehensive SAR analysis.
To illustrate a potential synthetic approach for generating derivatives for SAR studies, one could envision a multi-step synthesis starting from a substituted pyridazine. The following table outlines a hypothetical synthetic scheme for a series of 6-substituted nih.govnih.govnih.govtriazolo[1,5-b]pyridazine derivatives, drawing parallels from the synthesis of related heterocyclic systems.
| Step | Reaction | Reactants | Product | Purpose in SAR Study |
| 1 | Chlorination | 6-Hydroxypyridazine derivative | 6-Chloropyridazine derivative | Precursor for introducing various substituents at the 6-position. |
| 2 | Azidation | 6-Chloropyridazine derivative, Sodium azide (B81097) | 6-Azidopyridazine derivative | Key intermediate for the formation of the triazole ring. |
| 3 | Cyclization | 6-Azidopyridazine derivative with an appropriate cyclization partner | nih.govnih.govnih.govTriazolo[1,5-b]pyridazine core | Formation of the core scaffold. |
| 4 | Nucleophilic Substitution | 6-Chloro- nih.govnih.govnih.govtriazolo[1,5-b]pyridazine, Sodium methoxide | 6-Methoxy- nih.govnih.govnih.govtriazolo[1,5-b]pyridazine | Introduction of the methoxy group to study electronic effects. |
| 5 | Further Modifications | 6-Methoxy- nih.govnih.govnih.govtriazolo[1,5-b]pyridazine | Derivatives with varied substituents at other positions | To build a comprehensive SAR profile. |
This table presents a generalized synthetic strategy. Actual reaction conditions and reagents may vary.
Correlating Substituent Effects with Molecular Recognition and Interactions
The biological activity of nih.govnih.govnih.govtriazolo[1,5-b]pyridazine derivatives is intrinsically linked to the nature and position of their substituents. The 6-methoxy group, being an electron-donating group, is expected to influence the electron density of the pyridazine ring, which could in turn affect its ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.
In the isomeric nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazine series, the introduction of various substituents has been shown to significantly impact their biological activity. For example, in a series of anti-Cryptosporidium compounds, modifications to the triazolopyridazine head group were explored to understand their relevance to the compound's activity. nih.gov Although this study focused on the nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazine isomer, it highlights the importance of the heterocyclic core and its substituents in determining biological efficacy. nih.gov
The methoxy group at the 6-position of the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine core can potentially:
Influence Electronic Distribution: As an electron-donating group, the methoxy substituent can increase the electron density of the pyridazine ring, potentially enhancing its interaction with electron-deficient regions of a biological target.
Act as a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a biological target.
The following table summarizes the potential effects of different types of substituents at the 6-position on the molecular interactions of the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine scaffold.
| Substituent Type | Example | Potential Effect on Molecular Interactions |
| Electron-donating | -OCH3, -CH3 | Increases electron density of the pyridazine ring, potentially enhancing π-π stacking interactions or cation-π interactions. Can act as a hydrogen bond acceptor. |
| Electron-withdrawing | -Cl, -CF3 | Decreases electron density of the pyridazine ring, potentially favoring interactions with electron-rich pockets in a target protein. |
| Bulky Alkyl | -C(CH3)3 | Can introduce steric hindrance, which may be beneficial or detrimental to binding depending on the topology of the active site. |
| Hydrogen Bond Donor/Acceptor | -OH, -NH2 | Can form direct hydrogen bonds with the target protein, significantly contributing to binding affinity. |
Conformational Analysis and its Influence on Biological Engagement
Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of 6-Methoxy nih.govnih.govnih.govtriazolo[1,5-b]pyridazine and its derivatives. These theoretical studies can provide valuable insights into the preferred spatial arrangement of the molecule and how different substituents might influence its shape and flexibility, ultimately impacting its biological engagement.
Development of Pharmacophore Models
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While a specific pharmacophore model for 6-Methoxy nih.govnih.govnih.govtriazolo[1,5-b]pyridazine is not documented, models developed for related fused triazole systems can provide valuable insights.
For instance, in the development of inhibitors for various kinases, pharmacophore models often include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms of the triazole and pyridazine rings are excellent hydrogen bond acceptors.
Hydrogen Bond Donors: Substituents such as amino or hydroxyl groups can act as hydrogen bond donors.
Hydrophobic/Aromatic Regions: The fused aromatic ring system itself, as well as any appended aryl or alkyl groups, can contribute to hydrophobic interactions.
A hypothetical pharmacophore model for a nih.govnih.govnih.govtriazolo[1,5-b]pyridazine-based inhibitor might include a hydrogen bond acceptor feature centered on one of the nitrogen atoms of the fused ring system, a hydrophobic feature corresponding to the aromatic core, and additional features depending on the specific substituents and the target protein. The 6-methoxy group could contribute to the pharmacophore by providing an additional hydrogen bond acceptor site. Reverse pharmacophore mapping is another technique that could be used to predict potential biological targets for this class of compounds. openmedicinalchemistryjournal.com
The development of a robust pharmacophore model for nih.govnih.govnih.govtriazolo[1,5-b]pyridazine derivatives would require a dataset of compounds with known biological activities. This model could then be used to virtually screen large compound libraries to identify new potential hits and to guide the design of more potent and selective analogs.
Comparative SAR Analysis with Other Fused Triazoles (e.g.,nih.govnih.govopenmedicinalchemistryjournal.comTriazolo[4,3-b]pyridazines, Triazolopyridines)
A comparative analysis of the SAR of nih.govnih.govnih.govtriazolo[1,5-b]pyridazines with other isomeric and related fused triazole systems, such as nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazines and triazolopyridines, is crucial for understanding the unique contributions of the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine scaffold to biological activity.
The position of the nitrogen atoms in the fused ring system has a profound impact on the electronic properties, dipole moment, and hydrogen bonding capabilities of the molecule. These differences can lead to distinct binding modes and biological activities.
For example, SAR studies on nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazine derivatives have shown that the nature of the substituent at the 6-position significantly influences their anticonvulsant activity. nih.gov A series of 6-alkoxy- nih.govnih.govopenmedicinalchemistryjournal.comtriazolo[4,3-b]pyridazines were synthesized and evaluated, with one derivative showing a promising protective index. nih.gov This highlights the importance of the alkoxy group at this position in this specific isomeric system.
Similarly, studies on triazolopyridine-based inhibitors of p38 mitogen-activated protein kinases have detailed the structure-activity relationships, leading to the identification of clinical candidates. nih.gov These studies emphasize the importance of the substitution pattern on the fused heterocyclic core for achieving high potency and favorable metabolic profiles. nih.gov
The following table provides a comparative overview of the key features of different fused triazole scaffolds.
| Scaffold | Key Structural Features | Known Biological Activities |
| nih.govnih.govnih.govTriazolo[1,5-b]pyridazine | Fused 1,2,3-triazole and pyridazine rings. | Less explored, potential for various therapeutic applications. |
| nih.govnih.govopenmedicinalchemistryjournal.comTriazolo[4,3-b]pyridazine | Fused 1,2,4-triazole (B32235) and pyridazine rings. | Anticonvulsant, anti-Cryptosporidium. nih.govnih.gov |
| Triazolopyridine | Fused triazole and pyridine (B92270) rings. | p38 kinase inhibitors, α-glucosidase inhibitors. nih.govnih.gov |
By comparing the SAR data across these different scaffolds, medicinal chemists can gain a deeper understanding of the subtle yet critical differences in their molecular recognition properties. This knowledge can then be leveraged to design novel compounds with improved potency, selectivity, and pharmacokinetic profiles. For the nih.govnih.govnih.govtriazolo[1,5-b]pyridazine system, such comparative analysis will be instrumental in guiding future drug discovery efforts.
Computational and Theoretical Investigations of 6 Methoxy 1 2 3 Triazolo 1,5 B Pyridazine
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying polyatomic systems like triazolopyridazine derivatives. researchgate.netrjb.ro
Geometric optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.traimspress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. uomphysics.netaimspress.com
For related triazolopyridazine compounds, DFT calculations have been employed to determine these parameters. For instance, studies on chloro-substituted dergipark.org.trnih.govsemanticscholar.orgtriazolo[4,3-b]pyridazine derivatives revealed that the HOMO is often located on the phenoxy ring and adjacent atoms, while the LUMO is localized on the triazole and pyridazine (B1198779) rings. uomphysics.net The energy gap for these molecules was calculated to be in the range of 3.2-3.5 eV, suggesting they are reactive molecules. uomphysics.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound, 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine
| Parameter | Energy (eV) |
| HOMO Energy | -6.0597 |
| LUMO Energy | -1.9058 |
| HOMO-LUMO Gap (ΔE) | 4.1539 |
| This data is for a structurally related pyridazine derivative to illustrate the output of DFT calculations. nih.gov |
DFT is also a powerful tool for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. Theoretical frequency calculations on the optimized geometry of a molecule can help in the assignment of experimental vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes. researchgate.net To improve the agreement between theoretical and experimental results, calculated frequencies are often uniformly scaled to account for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Visible absorption spectra. This method allows researchers to understand the electronic transitions that occur when a molecule absorbs light, providing valuable information about its chromophoric properties.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide very high accuracy. However, they are computationally much more demanding than DFT. For this reason, DFT is often the more practical choice for molecules of the size and complexity of 6-Methoxy dergipark.org.trnih.govuomphysics.nettriazolo[1,5-b]pyridazine, and specific ab initio studies on this compound are not prominent in the literature.
Density Functional Theory (DFT) Studies
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets.
The triazolopyridazine scaffold has been the subject of numerous molecular docking studies to explore its potential as an inhibitor of various enzymes. For example, derivatives of the related dergipark.org.trnih.govsemanticscholar.orgtriazolo[4,3-b]pyridazine have been docked into the active sites of cancer-related kinases such as c-Met and Pim-1. nih.govresearchgate.netrsc.org These studies help elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity. nih.gov Other docking studies on triazolopyridazine analogs have investigated their potential as anticancer agents by targeting enzymes like NR:Quinone Oxidoreductase 2 (NQO2). bohrium.comresearchgate.net The results, often expressed as a docking score, indicate the strength of the binding interaction. bohrium.com
Table 2: Examples of Molecular Docking Studies on Related Triazolopyridazine Compounds
| Compound Class | Target Protein | PDB ID | Docking Score Range (kcal/mol) |
| dergipark.org.trnih.govsemanticscholar.orgTriazolo[4,3-b]pyridazine derivatives | NQO2 Enzyme | 4ZVM | -6.69 to -8.00 |
| dergipark.org.trnih.govsemanticscholar.orgTriazolo[4,3-b]pyridazine derivatives | c-Met Kinase | - | Not specified |
| dergipark.org.trnih.govsemanticscholar.orgTriazolo[4,3-b]pyridazine derivatives | Pim-1 Kinase | - | Not specified |
| This table summarizes findings from docking studies on compounds containing the triazolopyridazine core to demonstrate the application of this computational method. nih.govbohrium.comresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine, MD simulations can provide critical insights into its conformational flexibility and stability over time. While specific MD simulation studies exclusively focused on 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine are not extensively documented in publicly available literature, the application of this technique to the broader class of triazolopyridazine derivatives highlights its importance.
For instance, in studies of triazolopyridazine analogs as kinase inhibitors, MD simulations have been employed to assess the stability of the ligand-protein complex. nih.gov These simulations typically involve placing the compound within the active site of a target protein and observing its behavior over a set period, often on the nanosecond scale. The stability of the compound's conformation and its interactions with the protein, such as the formation of hydrogen bonds, are monitored. nih.gov Such studies have demonstrated that triazolopyridazine scaffolds can exhibit strong conformational stability within the active sites of proteins like PIM-1 kinase, maintaining key interactions over the simulation time. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand (and/or protein) for a given frame and a reference frame. | Indicates the stability of the system. A stable RMSD suggests the system has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule or protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its environment (e.g., water or protein residues). | Identifies key interactions that contribute to binding affinity and stability. nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex. | Provides insights into conformational changes and unfolding/folding events. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For the 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine scaffold, QSAR studies can be instrumental in predicting the biological activity of its derivatives and guiding the design of new, more potent analogs.
A notable example of QSAR application in this chemical space is the development of 3D-QSAR models for a series of triazolopyridazine compounds as PIM-1 kinase inhibitors. nih.gov In such a study, a dataset of compounds with known inhibitory activities is used to build a model. The three-dimensional structures of the molecules are aligned, and various molecular fields (steric and electrostatic) are calculated. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression.
A successful 3D-QSAR model, characterized by high cross-validation (q²) and conventional correlation (r²) coefficients, can provide a visual representation of the structural features that are important for activity. nih.gov For instance, a model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. In a study on 35 related compounds, a 3D-QSAR model yielded a q² of 0.8866 and an r² of 0.9298, indicating a highly predictive model. nih.gov
For 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions of the triazolopyridazine core. The resulting data would be used to develop a model that could predict the activity of yet-unsynthesized compounds, thereby streamlining the drug discovery process.
| Parameter | Description | Desirable Value |
|---|---|---|
| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model construction. | Generally > 0.5 for a good model |
| r²_pred (Predictive r² for external test set) | Measures how well the model predicts the activity of an external set of compounds not used in model generation. | Close to r² and q² |
Elucidation of Reaction Mechanisms via Computational Chemistry
For the synthesis of the nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine ring system, computational studies could clarify the regioselectivity of the cyclization step and identify the most favorable reaction pathway. Furthermore, for potential applications where 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine acts as a reactant, computational chemistry can predict its reactivity towards various reagents and shed light on the electronic effects of the methoxy (B1213986) group on the reaction mechanism.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine scaffold can serve as a core structure for the design of new ligands through virtual screening and structure-based drug design approaches.
In a typical virtual screening workflow, a library of compounds, which can be either commercially available or virtually generated, is docked into the binding site of a target protein. nih.gov Docking algorithms predict the binding conformation and affinity of each molecule, allowing for the ranking of the compounds. This approach has been successfully applied to identify novel inhibitors for various kinases using scaffolds related to triazolopyridazine. rsc.org For example, a consensus-based virtual screening workflow led to the discovery of 2-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-b]isoquinoline as a new chemotype for MELK kinase inhibition. nih.gov
For 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine, this process would involve generating a virtual library of derivatives with diverse substituents. These derivatives would then be screened against a panel of biological targets. Promising candidates identified through this in silico process can then be synthesized and tested experimentally, significantly reducing the time and cost associated with traditional high-throughput screening. Structure-based design can also be employed, where the crystal structure of a target protein is used to rationally design modifications to the 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine scaffold to improve its binding affinity and selectivity. rsc.org
| Technique | Principle | Application for 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To identify potential protein targets and predict the binding mode of its derivatives. rsc.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To search for other molecules with a similar pharmacophoric pattern. |
| Virtual Library Design | Generates a large number of virtual compounds based on a core scaffold and a set of chemical building blocks. | To explore the chemical space around the 6-Methoxy nih.govresearchgate.netrsc.orgtriazolo[1,5-b]pyridazine core for potential drug candidates. |
Advanced Research Applications and Emerging Areas For 1 2 3 Triazolo 1,5 B Pyridazine Scaffolds
Role as Versatile Building Blocks in Complex Molecule Synthesis
The mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine scaffold, while synthetically challenging, serves as a valuable precursor for more elaborate molecular architectures. Its utility stems from the fused ring system which can be functionalized to create derivatives with tailored properties. The synthesis of the core scaffold itself is a key research area, as developing more efficient routes would unlock its potential as a building block.
Historically, the synthesis of mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazines has been accomplished through methods such as the intramolecular cyclization of specific precursors like diketo-oximes or the intramolecular oxidative ring closure of hydrazones. mdpi.com For instance, one method involves the cyclization of a hydrazone derived from an acyl-substituted pyridazine (B1198779), using an oxidant like manganese dioxide (MnO2), to afford the neutral mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine product in good yield. mdpi.com
These synthetic pathways, though not always high-yielding, provide access to a heterocyclic core that is foundational for creating novel compounds in medicinal chemistry and materials science. The development of more robust synthetic protocols is crucial for expanding the use of this scaffold as a versatile building block.
| Synthesis Method | Precursor | Key Reagents/Conditions | Yield |
| Intramolecular Cyclization | Diketo-oxime | Reflux in HCl | Up to 22% |
| Intramolecular Oxidative Ring Closure | Hydrazone of acylpyridazine | MnO2 | 71% |
| Cyclization of Hydrazone | Hydrazone from acylpyridazine and p-bromophenyl hydrazine | Tribromophenol bromine (TBP) in DCM | 67% |
Applications in Optical Imaging and Fluorescent Probe Development
Heterocyclic compounds featuring triazole rings are frequently explored for their photophysical properties, leading to applications as fluorescent probes for optical imaging. mdpi.com While direct applications of 6-methoxy mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine are not extensively documented, related triazole-fused systems have shown considerable success in this area.
For example, scaffolds like 1H-1,2,3-triazolo[4,5-b]pyrazine have been developed into fluorescent probes for dyeing and imaging HeLa cells, demonstrating properties comparable to commercially available imaging agents. mdpi.com These molecules often exhibit desirable characteristics such as low toxicity and high solubility. mdpi.com Another strategy involves leveraging a hypochlorous acid (HOCl)-triggered triazolopyridine formation reaction to create "turn-on" fluorescent sensors based on BODIPY (boron-dipyrromethene) dyes for imaging endogenous HOCl in living cells. nih.gov Similarly, a derivative of mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine has been synthesized as a specific and sensitive fluorescent probe for the detection of Fe³⁺ ions, with applications in both environmental monitoring and cellular imaging. nih.gov
The electronic nature of the mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine core suggests it could be similarly functionalized to create novel probes. The introduction of substituents, such as the 6-methoxy group, can tune the electronic and photophysical properties, potentially leading to probes with specific wavelengths of emission or sensitivity to particular biological analytes.
| Scaffold | Target Analyte | Sensing Mechanism | Application |
| 1H-1,2,3-Triazolo[4,5-b]pyrazine | N/A (Dye) | Fluorescence | Staining and imaging HeLa cells |
| Pyridylhydrazone-tethered BODIPY | Hypochlorous Acid (HOCl) | Fluorescence turn-on via triazolopyridine formation | Imaging endogenous HOCl in living cells |
| mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyrimidine | Fe³⁺ ions | Fluorescence quenching | Detection of Fe³⁺ in solutions and living cells |
Potential in Polymer Chemistry and Functional Materials
The incorporation of rigid, nitrogen-rich heterocyclic units into polymer backbones is a known strategy for creating functional materials with unique thermal, electronic, and optical properties. Triazole-fused pyridazines have been identified as structural units for polymers. mdpi.comnih.gov
A notable example is a derivative of the isomeric 1,2,3-triazolo[4,5-d]pyridazine, which has been utilized in polymers designed for solar cell applications. mdpi.com The thermal 1,3-dipolar cycloaddition of monomers containing both azide (B81097) and alkyne functionalities is a common method for synthesizing polymers with 1,2,3-triazole linkages in their main chain. researchgate.net These triazole-containing polymers often exhibit good solubility and film-forming abilities. researchgate.net The synthesis of energetic polymers containing furazan, 1,2,3-triazole, and nitramine subunits via cycloaddition reactions has also been reported, highlighting the role of the triazole unit in creating high-energy-density materials. nih.gov
The mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine scaffold, with its high nitrogen content and rigid structure, is a promising candidate for inclusion in specialty polymers. Such materials could find use as high-performance plastics, components in organic electronic devices, or as energetic polymer binders.
| Related Scaffold/Monomer Type | Polymerization Method | Key Feature/Application |
| 1,2,3-Triazolo[4,5-d]pyridazine derivative | Not specified | Used in polymers for solar cells |
| A-B type azobenzene monomers (α-azide, ω-alkyne) | Thermal 1,3-dipolar cycloaddition | Forms polymers with 1,2,3-triazole linkages; good solubility and film-forming ability |
| Dialkyne and diazide comonomers with explosophores | [3 + 2] Cycloaddition | Synthesis of energetic polymers for use as binders in energetic materials |
Exploration in Catalysis and Chemo-sensing
The electron-donating nitrogen atoms within the mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine ring system make it an attractive scaffold for applications in catalysis and chemo-sensing. The triazole moiety can act as a ligand, coordinating to metal centers to form catalysts, or serve as a binding site for detecting specific ions or molecules.
The field of "click chemistry" has popularized the 1,2,3-triazole unit as a versatile linker and functional group in the design of chemosensors. researchgate.net These sensors often operate via fluorescence or colorimetric changes upon binding an analyte. For instance, triazole-based Schiff bases have been developed as fluorescent chemosensors for the detection of metal ions like Al³⁺. nih.gov The sensing mechanism often involves an intramolecular charge transfer (ICT) process that is modulated by the binding of the target ion to the nitrogen atoms of the triazole and other coordinating groups. nih.gov
While specific catalytic or chemo-sensing applications for the mdpi.comnih.govresearchgate.nettriazolo[1,5-b]pyridazine scaffold are not yet well-established, its structure is analogous to other N-heterocyclic ligands and sensors. Future research could involve synthesizing derivatives that incorporate this scaffold into larger systems designed for selective metal ion detection or for supporting catalytic metal centers.
| Sensor Type | Scaffold | Target Analyte | Detection Principle |
| Fluorescent Chemosensor | Triazole Schiff Base | Al³⁺ ions | Intramolecular Charge Transfer (ICT) |
| Fluorescent Chemosensor | mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyrimidine | Fe³⁺ ions | Fluorescence Quenching |
| Fluorescent Chemosensor | Phenylthiadiazole Schiff Base | Al³⁺ and Zn²⁺ ions | Differentiated fluorescent emissions |
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Research Gaps for 6-Methoxynih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine
The current state of knowledge regarding 6-Methoxy nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine is exceptionally limited. Its existence is documented in chemical databases, but there is a profound gap in the scientific literature concerning its synthesis, characterization, and potential applications. The primary research gap is, therefore, the complete absence of foundational research on this specific compound. The rarity of its parent heterocyclic system, nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine, underscores the foundational synthetic challenges that need to be overcome. nih.gov
Identification of Promising Avenues for Future Academic Inquiry
The lack of information on 6-Methoxy nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine presents a clear and promising opportunity for original research. Future academic inquiry should be directed towards the following areas:
Development of Novel Synthetic Routes: The foremost challenge is to establish a reliable and efficient method for synthesizing 6-Methoxy nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine. Exploration of modern synthetic methodologies could provide a breakthrough in accessing this rare heterocyclic system.
Physicochemical Characterization: Once synthesized, a comprehensive characterization of its physical and chemical properties (e.g., solubility, stability, spectroscopic data) is essential to build a foundational understanding of the molecule.
Exploratory Biological Screening: Given the diverse biological activities of other triazolopyridazine isomers, this compound should be subjected to broad biological screening to identify any potential therapeutic activities, such as antimicrobial, anticancer, or kinase inhibitory effects. acs.orgmdpi.comontosight.ai
Computational and Docking Studies: In parallel with experimental work, computational studies could predict potential biological targets and guide experimental screening efforts, providing a more rational approach to discovering its potential pharmacological role.
Broader Impact and Interdisciplinary Research Opportunities
The exploration of this understudied molecule could have a significant impact on several scientific disciplines. The development of new synthetic methods for the nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine scaffold would be a valuable contribution to heterocyclic chemistry. Should 6-Methoxy nih.govbldpharm.comlookchem.comtriazolo[1,5-b]pyridazine exhibit interesting biological properties, it could open up new avenues for drug discovery and development, fostering collaborations between synthetic chemists, pharmacologists, and biologists. The investigation of this "blank slate" molecule offers a unique opportunity for fundamental research and the potential for discovering novel chemical entities with unforeseen applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
